3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group, a hydroxyl group at position 6, and a methyl group at position 4. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone derivative.
Reduction: The chromen-2-one core can be reduced to form dihydrochromen-2-one derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-6-oxo-4-methylchromen-2-one.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyldihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert anti-inflammatory effects by modulating the activity of enzymes and signaling pathways involved in inflammation. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-methylchromen-2-one: Lacks the hydroxyl group at position 6.
3-(3,4-Dimethoxyphenyl)-6-hydroxychromen-2-one: Lacks the methyl group at position 4.
3-(3,4-Dimethoxyphenyl)-4-methyl-7-hydroxychromen-2-one: Contains an additional hydroxyl group at position 7.
Uniqueness
3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methyl-2H-chromen-2-one is unique due to the specific combination of substituents on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and methyl groups enhances its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUGUSLJPOBMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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